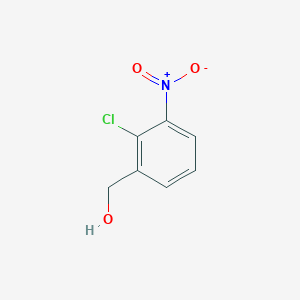

(2-Chloro-3-nitrophenyl)methanol

Descripción

Significance of Substituted Phenylmethanols in Advanced Synthetic Chemistry

Substituted phenylmethanols are fundamental building blocks in modern synthetic organic chemistry. patsnap.com Their importance stems from the reactivity of the hydroxyl group, which can be easily converted into other functional groups, and the diverse reactions that can be performed on the aromatic ring. They serve as precursors for a vast array of more complex molecules, including pharmaceuticals, agrochemicals, and materials. rse.org.ukresearchgate.net For instance, they are key intermediates in the synthesis of heterocyclic compounds, which are core structures in many biologically active molecules. rsc.orgnih.gov The ability to introduce a wide variety of substituents onto the phenyl ring allows chemists to fine-tune the electronic and steric properties of the molecule, thereby controlling its reactivity and the properties of the final product. mdpi.com

Strategic Importance of Nitro and Halogen Substituents in Aromatic Systems for Chemical Reactivity

The presence of both a nitro (–NO₂) group and a halogen (in this case, chlorine, –Cl) on the phenyl ring of (2-Chloro-3-nitrophenyl)methanol is of significant strategic importance for its chemical reactivity. These substituents are strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic aromatic substitution. msu.edunumberanalytics.com

The nitro group is a powerful deactivating group due to both its inductive electron withdrawal and its resonance effect, which pulls electron density from the ring. libretexts.org This deactivation is so pronounced that it can decrease the reactivity of the benzene (B151609) ring towards electrophiles by a factor of a million. msu.edu Similarly, halogens are deactivating due to their strong inductive electron-withdrawing effect, which outweighs their electron-donating resonance effect. libretexts.org

However, this deactivation towards electrophiles is coupled with an activation towards nucleophilic aromatic substitution (SNAr). msu.edunih.gov The strong electron-withdrawing nature of the nitro group, particularly when positioned ortho or para to a leaving group (like a halogen), stabilizes the negatively charged intermediate (Meisenheimer complex) formed during nucleophilic attack, thereby facilitating the substitution. msu.edunih.gov This dual reactivity makes chloro-nitro-substituted aromatic compounds highly valuable intermediates, allowing for a range of chemical transformations that would not be possible on an unsubstituted or activated benzene ring.

Furthermore, the nitro group itself can undergo a variety of transformations, most notably reduction to an amino group (–NH₂). This conversion transforms a strongly deactivating group into a strongly activating, ortho-, para-directing group, completely altering the reactivity of the aromatic ring and opening up new synthetic pathways. msu.edu The ortho-nitrobenzyl moiety, in particular, is a well-known photolabile protecting group, meaning it can be cleaved using light to unmask a protected functional group, offering a high degree of control in complex syntheses. nih.govumass.eduacs.org

Overview of Current Academic Research Trajectories for this compound

Current research involving this compound primarily utilizes it as an intermediate in the synthesis of more complex heterocyclic structures. Its bifunctional nature—the reactive alcohol group and the substituted aromatic ring—makes it a versatile starting material.

A common synthetic strategy involves the reduction of the nitro group to an amine. This resulting 2-amino-6-chlorobenzyl alcohol can then undergo intramolecular or intermolecular cyclization reactions to form various heterocyclic systems. For example, derivatives of ortho-nitrobenzyl alcohols are used in the synthesis of indoles, a "privileged structure" in drug discovery. nih.gov One general approach involves the reduction of an ortho-nitrostyrene derivative, which can be synthesized from the corresponding ortho-nitrobenzaldehyde (the oxidized form of the alcohol), to initiate an intramolecular cyclization. nih.gov

Another research avenue explores the use of the ortho-nitrobenzyl framework as a photocleavable linker. umass.eduresearchgate.net While direct research on this compound in this specific application is not widely published, the broader class of ortho-nitrobenzyl alcohols is extensively used to create light-degradable materials, such as hydrogels for tissue engineering and drug delivery, and for the controlled release of biologically active molecules. umass.eduacs.org The specific electronic effects of the chloro substituent could potentially be exploited to fine-tune the photochemical properties of such systems.

One documented synthesis of this compound involves the reduction of the corresponding carboxylic acid, 2-chloro-3-nitrobenzoic acid, using a borane-THF complex. blogspot.com This method provides the alcohol in high yield, making it readily accessible for further synthetic exploration. blogspot.com Its utility as a precursor is also highlighted in the synthesis of various biologically active molecules, where it can serve as a key intermediate for building complex heterocyclic frameworks. nih.govgoogle.com

Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 89639-98-5 | hoffmanchemicals.combldpharm.comnih.govchemsrc.com |

| Molecular Formula | C₇H₆ClNO₃ | hoffmanchemicals.combldpharm.comnih.gov |

| Molecular Weight | 187.58 g/mol | hoffmanchemicals.combldpharm.comnih.gov |

| Physical State | Solid | hoffmanchemicals.com |

| Storage | Sealed in dry, 2-8°C | bldpharm.com |

| IUPAC Name | This compound | nih.gov |

Structure

2D Structure

Propiedades

IUPAC Name |

(2-chloro-3-nitrophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO3/c8-7-5(4-10)2-1-3-6(7)9(11)12/h1-3,10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOCPJIDJALBRIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)[N+](=O)[O-])Cl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10568747 | |

| Record name | (2-Chloro-3-nitrophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10568747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89639-98-5 | |

| Record name | (2-Chloro-3-nitrophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10568747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Chloro 3 Nitrophenyl Methanol

Reduction-Based Approaches for the Formation of (2-Chloro-3-nitrophenyl)methanol

The conversion of a carboxyl or ester functional group to a primary alcohol is a fundamental transformation in organic synthesis. For the preparation of this compound, two principal reduction methodologies have been prominently utilized, each employing a distinct hydride-donating agent.

Borane-Tetrahydrofuran Complex Mediated Reduction of 2-Chloro-3-nitrobenzoic Acid

A highly effective and widely reported method for the synthesis of this compound involves the reduction of 2-Chloro-3-nitrobenzoic acid using a Borane-Tetrahydrofuran (BH3-THF) complex. prepchem.comblogspot.com This reagent is known for its ability to selectively reduce carboxylic acids to alcohols under relatively mild conditions, leaving other sensitive functional groups, such as the nitro group in this case, intact. harvard.edu

In a typical procedure, a solution of 2-Chloro-3-nitrobenzoic acid in anhydrous tetrahydrofuran (B95107) (THF) is treated with a molar excess of a 1 M solution of BH3-THF. prepchem.comblogspot.com The reaction is often initiated at a reduced temperature, such as 0 °C, and then allowed to proceed at room temperature for an extended period, typically overnight, to ensure complete conversion. prepchem.comblogspot.com

The reaction mechanism involves the formation of a triacyloxyborane intermediate, which is subsequently hydrolyzed during the workup to yield the desired primary alcohol. The workup procedure generally involves the careful addition of water to quench the excess borane (B79455), followed by acidification with an acid like hydrochloric acid. prepchem.com The product is then extracted into an organic solvent, such as ethyl acetate, and purified. This method has been reported to provide a high yield of this compound, with one source citing a yield of 98%. blogspot.com A similar procedure for the reduction of the analogous 2,3-dichloro-5-nitrobenzoic acid also reports a high yield, further demonstrating the efficacy of this method. prepchem.com

Table 1: Reaction Parameters for Borane-Tetrahydrofuran Mediated Reduction

| Parameter | Value | Reference |

| Starting Material | 2-Chloro-3-nitrobenzoic acid | prepchem.comblogspot.com |

| Reagent | Borane-Tetrahydrofuran Complex (1M in THF) | prepchem.comblogspot.com |

| Solvent | Tetrahydrofuran (THF) | prepchem.comblogspot.com |

| Temperature | 0 °C to Room Temperature | prepchem.comblogspot.com |

| Reaction Time | Overnight | blogspot.com |

| Reported Yield | 98% | blogspot.com |

Sodium Borohydride (B1222165) Reduction of Methyl 2-Chloro-3-nitrobenzoate (B8449086)

An alternative and economically viable approach for the synthesis of this compound is the reduction of its corresponding ester, Methyl 2-chloro-3-nitrobenzoate, using sodium borohydride (NaBH4). While sodium borohydride is generally considered a milder reducing agent than lithium aluminum hydride, its reactivity can be enhanced by using it in a mixture of solvents, typically tetrahydrofuran (THF) and methanol (B129727). researchgate.netias.ac.in

This method is particularly advantageous as it is known to be selective for the reduction of esters in the presence of nitro groups. researchgate.net The general procedure involves dissolving the methyl ester in a mixture of THF and methanol and then adding sodium borohydride. The reaction is often carried out at reflux temperature to drive the reduction to completion. researchgate.net The reaction time can vary, but several hours are typically required. researchgate.net

Upon completion, the reaction is quenched, and the product is isolated through standard extraction and purification techniques. While a specific yield for the reduction of Methyl 2-chloro-3-nitrobenzoate was not found in the searched literature, similar reductions of aromatic esters using this system have been reported to proceed in good to excellent yields, generally ranging from 88-97%. researchgate.net

Table 2: General Reaction Parameters for Sodium Borohydride Reduction of Aromatic Esters

| Parameter | General Conditions | Reference |

| Starting Material | Aromatic Methyl Ester | researchgate.netias.ac.in |

| Reagent | Sodium Borohydride (NaBH4) | researchgate.netias.ac.in |

| Solvent System | Tetrahydrofuran (THF) / Methanol | researchgate.netias.ac.in |

| Temperature | Reflux | researchgate.net |

| Reaction Time | 2.0 - 4.0 hours | researchgate.net |

| General Yield Range | 88 - 97% | researchgate.net |

Exploration of Alternative Synthetic Routes and Precursor Transformations

Beyond the direct reduction of the carboxylic acid or its methyl ester, the synthesis of this compound can be approached through other synthetic strategies. These may involve the transformation of different precursor molecules or the optimization of existing methods to improve efficiency and scalability.

Considerations for Reaction Optimization and Scalability

For any synthetic process intended for larger-scale production, reaction optimization is crucial to maximize yield, minimize costs, and ensure safety and reproducibility. Key factors to consider in the synthesis of this compound include the choice of reducing agent, solvent, temperature, and reaction time.

When scaling up the Borane-Tetrahydrofuran reduction, careful control of the addition rate of the borane solution is necessary to manage the exothermicity of the reaction. The use of borane-dimethyl sulfide (B99878) (BMS) complex can be an alternative, as it is more stable and available in higher concentrations than BH3-THF, although its unpleasant odor is a drawback. harvard.edu

For the sodium borohydride reduction, the ratio of THF to methanol can influence the reaction rate and yield. While methanol is necessary to activate the sodium borohydride, an excess can lead to the decomposition of the reducing agent.

The scalability of reductions of nitroaromatic compounds can present challenges due to the potential for runaway reactions and the formation of hazardous byproducts. nih.gov Therefore, thorough process safety studies are essential before attempting large-scale synthesis.

Impact of Solvent and Temperature on Reaction Efficiency

The choice of solvent plays a critical role in the efficiency of these reduction reactions. In the case of the BH3-THF reduction, THF is the ideal solvent as it is the medium in which the reagent is complexed and is generally unreactive under the reaction conditions.

For the sodium borohydride reduction, the solvent system is more complex. The reactivity of sodium borohydride is significantly enhanced in the presence of methanol. acs.org The polarity of the solvent can affect the rate of reduction, with more polar solvents sometimes accelerating the reaction. researchgate.net The solubility of the starting material and the intermediate species in the chosen solvent is also a critical factor for achieving a homogeneous reaction mixture and efficient conversion. researchgate.net

Temperature is another key parameter that directly influences the reaction rate. For the borane reduction, starting at a low temperature helps to control the initial exotherm. For the sodium borohydride reduction, reflux temperatures are often employed to increase the reaction rate, as reductions of esters with NaBH4 can be slow at room temperature. researchgate.net However, higher temperatures can also lead to side reactions and decomposition of the product or reagents, necessitating a careful balance to achieve optimal efficiency. The thermal stability of the nitro-substituted aromatic ring under the reaction conditions must also be considered, as high temperatures can sometimes promote unwanted side reactions. beilstein-journals.org

Chemical Transformations and Derivatization Pathways of 2 Chloro 3 Nitrophenyl Methanol

Oxidative Transformations of the Primary Alcohol Moiety

The primary alcohol group of (2-chloro-3-nitrophenyl)methanol is amenable to oxidation to form the corresponding aldehyde or carboxylic acid, depending on the chosen reagent and reaction conditions.

Conversion to 2-Chloro-3-nitrobenzaldehyde (B1590521) via Pyridinium (B92312) Chlorochromate (PCC)

A well-established and selective method for the oxidation of primary alcohols to aldehydes involves the use of pyridinium chlorochromate (PCC). vedantu.comchemistrysteps.comlibretexts.orgchemistrysteps.comlibretexts.org This reagent offers the advantage of minimizing over-oxidation to the carboxylic acid, a common side reaction with stronger oxidizing agents. chemistrysteps.comlibretexts.orgchemistrysteps.com The reaction is typically carried out in an anhydrous organic solvent, such as dichloromethane, to prevent the formation of the aldehyde hydrate, which could be further oxidized. libretexts.orgwikipedia.orgorganic-chemistry.org

The mechanism of PCC oxidation involves the formation of a chromate (B82759) ester from the alcohol and PCC. chemistrysteps.comlibretexts.org Subsequent elimination of a proton from the adjacent carbon by a base, such as the chloride ion or pyridine, leads to the formation of the carbon-oxygen double bond of the aldehyde and the reduction of Cr(VI) to Cr(IV). chemistrysteps.comlibretexts.org

Table 1: Oxidation of this compound to 2-Chloro-3-nitrobenzaldehyde

| Reactant | Reagent | Product | Key Considerations |

| This compound | Pyridinium Chlorochromate (PCC) | 2-Chloro-3-nitrobenzaldehyde | Anhydrous conditions are crucial to prevent over-oxidation. libretexts.org |

Investigation of Other Selective Oxidizing Agents for Aldehyde Formation

Beyond PCC, a variety of other mild oxidizing agents can be employed for the selective conversion of primary alcohols to aldehydes. chemistrysteps.com These reagents offer alternatives with potentially different reaction conditions, yields, and substrate compatibilities.

Dess-Martin Periodinane (DMP): This hypervalent iodine reagent is known for its mildness, high yields, and less rigorous reaction conditions compared to PCC. libretexts.org

Swern Oxidation: This method utilizes dimethyl sulfoxide (B87167) (DMSO) activated by an electrophile, such as oxalyl chloride or trifluoroacetic anhydride, followed by the addition of a hindered base like triethylamine (B128534). chemistrysteps.com

TEMPO-based systems: (2,2,6,6-Tetramethyl-1-piperidinyloxy) and its derivatives can be used as catalysts in conjunction with a stoichiometric co-oxidant, such as sodium hypochlorite (B82951) or N-chlorosuccinimide, for the selective oxidation of primary alcohols. acs.org These systems are often highly chemoselective, favoring the oxidation of primary alcohols over secondary ones. acs.org

Table 2: Alternative Selective Oxidizing Agents for Aldehyde Formation

| Reagent System | Key Features |

| Dess-Martin Periodinane (DMP) | Mild conditions, high yields. libretexts.org |

| Swern Oxidation | Utilizes activated DMSO. chemistrysteps.com |

| TEMPO/Co-oxidant | Catalytic and highly chemoselective. acs.org |

Reactivity of the Aromatic Nitro Group

The nitro group on the aromatic ring of this compound significantly influences the molecule's reactivity, particularly in reduction reactions and its effect on aromatic substitution patterns.

Catalytic Hydrogenation and Other Reduction Pathways to Amino Derivatives (Conceptual)

The reduction of aromatic nitro compounds to their corresponding anilines is a fundamental transformation in organic synthesis. wikipedia.orglibretexts.orgorganic-chemistry.org For this compound, this would conceptually yield (2-amino-6-chlorophenyl)methanol.

Catalytic Hydrogenation: This is a widely used method for nitro group reduction, employing catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide, or Raney nickel in the presence of hydrogen gas. wikipedia.orglibretexts.org The reaction conditions, including pressure and temperature, can be optimized to achieve efficient conversion. In some cases, the presence of other functional groups, like the chloro substituent, may require careful catalyst selection to avoid undesired side reactions such as dehalogenation. google.com

Metal-Mediated Reductions: Various metals in acidic or neutral media can also effect the reduction of nitro groups. libretexts.org Common examples include iron in acidic media, tin(II) chloride, and sodium hydrosulfite. wikipedia.orgnm.gov These methods can offer different chemoselectivities compared to catalytic hydrogenation.

It is important to note that the reduction of nitroarenes can sometimes lead to the formation of intermediates such as hydroxylamines or azo compounds, depending on the specific reagents and conditions employed. wikipedia.org

Influence of the Nitro Group on Electrophilic and Nucleophilic Aromatic Substitution (Conceptual)

The nitro group is a strong electron-withdrawing group, which has a profound impact on the reactivity of the aromatic ring towards both electrophilic and nucleophilic substitution.

Electrophilic Aromatic Substitution (EAS): The nitro group is a powerful deactivating group and a meta-director for electrophilic aromatic substitution. lkouniv.ac.inmasterorganicchemistry.comyoutube.com This is due to its strong inductive and resonance electron-withdrawing effects, which reduce the electron density of the benzene (B151609) ring, making it less susceptible to attack by electrophiles. masterorganicchemistry.com Therefore, further electrophilic substitution on the aromatic ring of this compound would be significantly disfavored and, if forced, would be expected to occur at the position meta to the nitro group.

Nucleophilic Aromatic Substitution (SNAr): Conversely, the strong electron-withdrawing nature of the nitro group activates the aromatic ring towards nucleophilic aromatic substitution. chemistrysteps.comlibretexts.orglibretexts.org For SNAr to occur, the nitro group must be positioned ortho or para to a good leaving group, in this case, the chloro substituent. chemistrysteps.comlibretexts.org In this compound, the nitro group is ortho to the chloro atom, which strongly facilitates the attack of nucleophiles at the carbon bearing the chlorine. libretexts.orglibretexts.orgresearchgate.netresearchgate.net The reaction proceeds through a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgnih.gov

Chemical Behavior of the Aromatic Chloro Substituent

The chloro group in this compound serves as a leaving group in nucleophilic aromatic substitution reactions, as discussed above. Its reactivity is significantly enhanced by the presence of the ortho-nitro group. libretexts.orglibretexts.org The chlorine atom is also an ortho, para-directing deactivator in electrophilic aromatic substitution, although its influence is overshadowed by the much stronger deactivating effect of the nitro group. lkouniv.ac.in

Nucleophilic Aromatic Substitution Reactions (Conceptual, based on related compounds)

Conceptually, the chlorine atom can be displaced by various nucleophiles. For instance, reaction with alkoxides (RO⁻) or phenoxides (ArO⁻) could yield the corresponding ether derivatives. Similarly, amines (RNH₂, R₂NH) could be employed to introduce substituted amino groups, and thiols (RSH) could lead to the formation of thioethers. The reactivity in these SNAr reactions is often dependent on the nature of the nucleophile, the solvent, and the reaction temperature. chemistrysteps.comresearchgate.net

For example, in related nitro-substituted chlorobenzenes, reactions with various aromatic bases have been studied, leading to the formation of diphenylamines. researchgate.net While direct experimental data on this compound is limited in readily available literature, the principles of SNAr on activated aryl halides provide a strong conceptual basis for these transformations.

Metal-Catalyzed Cross-Coupling Reactions (Conceptual)

The chloro-substituted aromatic ring of this compound is a suitable substrate for various metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are conceptually applicable. In a Suzuki coupling, reaction with a boronic acid (RB(OH)₂) in the presence of a palladium catalyst and a base would lead to the formation of a C-C bond, replacing the chlorine atom with an alkyl, aryl, or vinyl group. The Heck reaction, involving coupling with an alkene, would introduce a substituted vinyl group. The Sonogashira coupling with a terminal alkyne would result in the formation of an alkynylated derivative. nih.gov

Copper-catalyzed reactions also offer a viable route for derivatization. For instance, the Ullmann condensation could be used to form C-O or C-N bonds by reacting with alcohols or amines, respectively. Copper-catalyzed coupling of nitro-substituted azoles with arylboronic acids has also been reported, suggesting the feasibility of such transformations on the this compound scaffold. beilstein-journals.org

Furthermore, the development of catalyst systems for the cross-coupling of alcohols with aryl halides presents another conceptual pathway. nih.govrsc.org While typically the aryl halide is coupled with an alcohol, the reverse reaction, though less common, could be envisioned under specific catalytic conditions.

Further Derivatization Strategies for the Phenylmethanol Scaffold

Beyond the direct modification of the aromatic ring, the phenylmethanol core of this compound offers additional handles for derivatization, primarily through reactions of the hydroxyl group and further substitution on the aromatic ring.

Esterification and Etherification of the Hydroxyl Functionality

The primary alcohol group of this compound can be readily transformed into esters and ethers, expanding the range of accessible derivatives.

Esterification: The reaction of the alcohol with a carboxylic acid or its derivative (e.g., acid chloride, anhydride) under appropriate conditions yields the corresponding ester. Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, is a common method. acs.org Alternatively, for more sensitive substrates, milder conditions using coupling reagents can be employed.

Etherification: The Williamson ether synthesis provides a classic method for converting the alcohol to an ether. This involves deprotonation of the alcohol to form the corresponding alkoxide, followed by reaction with an alkyl halide. google.com For example, treatment of this compound with a base like sodium hydride followed by an alkyl halide (e.g., methyl iodide, ethyl bromide) would yield the corresponding methyl or ethyl ether.

Introduction of Additional Functionalities onto the Aromatic Ring (Conceptual)

The existing substituents on the aromatic ring of this compound direct the position of further electrophilic or nucleophilic substitutions.

Electrophilic Aromatic Substitution: The nitro group is a strong deactivating group and a meta-director for electrophilic aromatic substitution. The chloro group is also deactivating but is an ortho-, para-director. In this case, the directing effects are conflicting. However, under forcing conditions, further substitution might be possible. For instance, nitration could potentially introduce a second nitro group onto the ring, with the position being influenced by the combined directing effects of the existing chloro and nitro groups.

Nucleophilic Aromatic Substitution (of Hydrogen): In some activated aromatic systems, direct nucleophilic substitution of a hydrogen atom (SₙArH) can occur. While less common, the presence of the electron-withdrawing nitro group could potentially facilitate the addition of a strong nucleophile to an unsubstituted position on the ring, followed by oxidation to restore aromaticity.

Computational Chemistry Investigations of 2 Chloro 3 Nitrophenyl Methanol and Derivatives

Density Functional Theory (DFT) Studies on Electronic Structure and Energetics

Density Functional Theory (DFT) stands as a powerful computational tool to investigate the electronic structure and energetics of molecular systems. For (2-chloro-3-nitrophenyl)methanol, DFT calculations would provide significant insights into its stability, reactivity, and electronic properties.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gap

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental in understanding the chemical reactivity of a molecule. The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a key indicator of molecular stability and reactivity. A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, the distribution of the HOMO and LUMO would likely be influenced by the electron-withdrawing nature of the nitro and chloro substituents and the hydroxymethyl group.

A hypothetical data table for the HOMO-LUMO analysis is presented below. The values are illustrative and would need to be determined by actual DFT calculations.

| Parameter | Energy (eV) |

| HOMO Energy | - |

| LUMO Energy | - |

| Energy Gap (ΔE) | - |

Charge Distribution and Molecular Electrostatic Potential Mapping

Understanding the charge distribution within a molecule is essential for predicting its interactions with other molecules. Methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis can be used to calculate the partial charges on each atom of this compound. This would reveal the electronic effects of the substituents on the benzene (B151609) ring.

The Molecular Electrostatic Potential (MESP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for identifying the electrophilic and nucleophilic sites. For this compound, the MESP map would likely show negative potential (red and yellow regions) around the oxygen atoms of the nitro and hydroxymethyl groups, indicating these as sites for electrophilic attack. Positive potential (blue regions) would be expected around the hydrogen atoms, particularly the hydroxyl hydrogen, making them susceptible to nucleophilic attack.

Theoretical Prediction and Correlation of Spectroscopic Properties

Computational methods can also be used to predict the spectroscopic properties of a molecule, which can then be compared with experimental data for validation of the computational model.

Simulated Vibrational Frequencies (IR, Raman) and Band Assignments

Theoretical calculations of vibrational frequencies can aid in the interpretation of experimental Infrared (IR) and Raman spectra. By calculating the harmonic frequencies using DFT, one can predict the positions of the vibrational bands. A detailed assignment of these bands to specific vibrational modes, such as C-H stretching, C=C stretching of the aromatic ring, N-O stretching of the nitro group, C-Cl stretching, and O-H stretching of the alcohol, can be made. A scaling factor is often applied to the calculated frequencies to account for anharmonicity and other systematic errors in the computational method.

A hypothetical table of selected calculated and experimental vibrational frequencies is shown below.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

| ν(O-H) | - | - | Hydroxyl stretch |

| ν(C-H) aromatic | - | - | Aromatic C-H stretch |

| ν(C=C) | - | - | Aromatic ring stretch |

| νas(NO₂) | - | - | Asymmetric NO₂ stretch |

| νs(NO₂) | - | - | Symmetric NO₂ stretch |

| ν(C-Cl) | - | - | Carbon-chlorine stretch |

Calculated Electronic Absorption Spectra (UV-Vis)

Time-Dependent Density Functional Theory (TD-DFT) is a common method used to calculate the electronic absorption spectra (UV-Vis) of molecules. This calculation provides information about the electronic transitions between molecular orbitals. For this compound, the calculated UV-Vis spectrum would show the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths. These transitions would likely involve the π-orbitals of the benzene ring and the non-bonding orbitals of the substituents. The results would help in understanding the electronic transitions responsible for the molecule's absorption of light in the ultraviolet and visible regions.

A hypothetical data table for calculated electronic absorption spectra is presented below.

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |

| S₀ → S₁ | - | - | HOMO → LUMO |

| S₀ → S₂ | - | - | HOMO-1 → LUMO |

Intermolecular Interactions and Crystal Packing Analysis (Conceptual, mentioned for related compounds)

In the crystal structure of (2-Methyl-3-nitrophenyl)methanol, intermolecular O-H···O hydrogen bonds are a key feature, linking the molecules into chains and contributing significantly to the stability of the crystal lattice. nih.gov The presence of a nitro group and a hydroxyl group in this compound suggests that similar hydrogen bonding patterns would be expected. The nitro group, with its electronegative oxygen atoms, can act as a hydrogen bond acceptor, while the hydroxyl group can act as a hydrogen bond donor.

Beyond classical hydrogen bonds, other non-covalent interactions are crucial in dictating the crystal packing. These include π-π stacking interactions between the aromatic rings, C-H···π interactions, and halogen bonds involving the chlorine atom. researchgate.netnih.gov The relative orientation of the molecules in the crystal is a balance of these attractive and repulsive forces. For instance, in halogenated oxindoles, both hydrogen bonding and halogen-halogen interactions have been observed to drive the crystal packing. nih.gov Computational methods like Quantum Theory of Atoms in Molecules (QTAIM) and analysis of the molecular electrostatic potential (MEP) can be employed to quantify the strength and nature of these varied intermolecular interactions. nih.govnih.gov The study of different polymorphs, or different crystalline forms of the same compound, further highlights the delicate balance of these interactions and their influence on the final crystal structure. mdpi.com

Molecular Modeling for Biological Interactions (for derived active compounds)

Computational modeling is a powerful tool for predicting how derivatives of this compound might interact with biological macromolecules, thereby guiding the design of new therapeutic agents.

Molecular Docking Simulations with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to screen for potential drug candidates by predicting their binding affinity and mode of interaction with a specific protein target.

Several studies have explored the biological potential of derivatives containing the 2-chloro-nitrophenyl scaffold through molecular docking. For instance, a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives were synthesized and evaluated as potential antidiabetic agents. nih.govnih.govresearchgate.net Docking simulations of these compounds against α-glucosidase and α-amylase revealed binding energies ranging from -8.0 to -9.7 kcal/mol and -7.9 to -9.8 kcal/mol, respectively. nih.gov The docking results indicated that these compounds interact with the active sites of the enzymes through a combination of hydrogen bonding, electrostatic interactions, and hydrophobic interactions. nih.govnih.govresearchgate.net

In another study, (Z)-3-(2-Chloro-4-nitrophenyl)-5-(4-nitrobenzylidene)-2-thioxothiazolidin-4-one derivatives were designed and investigated as potential agonists for the Peroxisome Proliferator-Activated Receptor-γ (PPAR-γ), a key target in the treatment of diabetes. manipal.edu Molecular docking studies showed that some of these derivatives had docking scores as favorable as -8.212 kcal/mol, which is more significant than the standard drug pioglitazone (B448) (-7.367 kcal/mol). manipal.edu These findings suggest a strong potential for these derivatives to act as PPAR-γ agonists. manipal.edunih.gov

Similarly, nitro-substituted benzamide (B126) derivatives have been investigated for their anti-inflammatory activity by targeting the inducible nitric oxide synthase (iNOS). nih.gov Molecular docking analysis revealed that the binding efficiency of these compounds to the enzyme is influenced by the number and orientation of the nitro groups. nih.gov

Table 1: Molecular Docking of this compound Derivatives with Biological Targets

| Derivative Class | Target Protein | Range of Binding Energies (kcal/mol) | Key Interacting Residues | Reference |

| 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide | α-glucosidase | -8.0 to -9.7 | Not specified | nih.gov |

| 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide | α-amylase | -7.9 to -9.8 | Not specified | nih.gov |

| (Z)-3-(2-Chloro-4-nitrophenyl)-5-(4-nitrobenzylidene)-2-thioxothiazolidin-4-one | PPAR-γ | Up to -8.212 | Not specified | manipal.edu |

| Nitro substituted benzamides | iNOS | Not specified | Not specified | nih.gov |

Elucidation of Structure-Activity Relationships (SAR) through Computational Approaches

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational approaches are instrumental in elucidating these relationships by correlating specific molecular features with observed activity.

For the 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, SAR studies, aided by molecular modeling, indicated that the presence of both an electron-donating group (like a methyl group) and an electron-withdrawing group (like a nitro group) on the phenyl ring significantly enhanced the inhibitory activity against α-glucosidase and α-amylase. nih.govnih.gov This suggests that a balanced electronic profile is crucial for the biological activity of these compounds.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that quantitatively correlates the chemical structure of a series of compounds with their biological activity. nih.govmdpi.comresearchgate.net For nitroaromatic compounds, QSAR studies have shown that parameters such as the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO), as well as the octanol-water partition coefficient (Kow), are highly relevant for predicting their toxicity. nih.govresearchgate.net Different toxic mechanisms can be predicted based on different key parameters in the QSAR models. nih.gov For instance, for dinitro aromatic compounds, their high electrophilicity, often described by ELUMO, is a key determinant of their toxicity. nih.gov These computational models provide valuable insights that can guide the synthesis of new compounds with improved activity and reduced toxicity. mdpi.com

Applications of 2 Chloro 3 Nitrophenyl Methanol in Advanced Organic Synthesis and Medicinal Chemistry

Utilization as a Key Intermediate in the Synthesis of Complex Molecules

The strategic placement of chloro, nitro, and methanol (B129727) functional groups on the phenyl ring allows for a variety of chemical transformations, positioning (2-Chloro-3-nitrophenyl)methanol as a crucial starting point for multi-step syntheses of elaborate molecular architectures.

Precursor in the Synthesis of 2-Heteroarylcarboxylic Acid Amides as α7-nAChR Agonists

The α7 nicotinic acetylcholine (B1216132) receptor (α7-nAChR) is a significant target for the development of therapeutics for neurological and psychiatric disorders, including schizophrenia and Alzheimer's disease. nih.gov Fused heterocyclic carboxamides represent a class of compounds that have been designed and synthesized as agonists for this receptor. nih.gov While various nitrophenyl and carboxamide-containing compounds have been investigated for their activity at nicotinic receptors, the direct use of this compound as a precursor in the synthesis of 2-heteroarylcarboxylic acid amides specifically targeting the α7-nAChR is not prominently detailed in a review of available scientific literature. The synthesis of such agonists often involves complex heterocyclic cores, and while nitrophenyl intermediates are common in medicinal chemistry, a specific pathway originating from this compound for this particular class of agonists requires further investigation.

Role in the Formation of Carbazole-based Histamine (B1213489) Receptor Inhibitors

This compound has been explicitly identified as a reactant in the synthesis of carbazole (B46965) compounds designed as inhibitors of histamine receptors, particularly the H₁ and H₄ receptors. nih.gov These receptors are involved in inflammatory and allergic responses. nih.gov In a patented synthetic route, this compound is used as an electrophile. The synthesis involves adding this compound to a solution at low temperatures (-78 °C), followed by the addition of a base such as triethylamine (B128534) (TEA). This reaction is a step towards building a more complex molecular framework that ultimately leads to the formation of carbazole-based structures with potential therapeutic applications in treating conditions like asthma, rhinitis, and inflammation. nih.gov

Application in Chiral Synthesis: Preparation of Enantiomerically Pure Derivatives for Pharmaceutical Agents, e.g., (R)-2-chloro-1-(3-nitrophenyl)ethanol for (R)-Phenylephrine

The synthesis of enantiomerically pure pharmaceutical agents is critical, as different enantiomers can have vastly different pharmacological effects. This compound is related to key chiral intermediates used in producing such drugs. Specifically, the chiral alcohol (R)-2-chloro-1-(3-nitrophenyl)ethanol is a valuable precursor for the synthesis of (R)-Phenylephrine, a potent adrenergic agent used as a decongestant. wikipedia.org

A notable method for preparing this enantiomerically pure intermediate involves the asymmetric reduction of its corresponding ketone, 2-chloro-1-(3-nitrophenyl)ethanone. Research has demonstrated a whole-cell yeast-mediated preparation of (R)-2-chloro-1-(3-nitrophenyl)ethanol, highlighting a green chemistry approach to obtaining this key chiral building block. wikipedia.org This biocatalytic reduction provides the desired (R)-enantiomer with high enantiomeric excess, which is essential for the subsequent synthesis of optically active (R)-Phenylephrine. wikipedia.org

Exploration in the Development of Bioactive Compounds

Beyond its role as a synthetic intermediate, the core structure of this compound, particularly the (nitrophenyl)methanol scaffold, has been explored for its own inherent biological activity and as a basis for the development of new therapeutic agents.

Investigation of (2-Nitrophenyl)methanol Scaffolds as PqsD Inhibitors for Anti-Biofilm Activity in Pseudomonas aeruginosa

Pseudomonas aeruginosa is an opportunistic pathogen known for its ability to form biofilms, which contribute to antibiotic resistance and chronic infections. Quorum sensing (QS) is a cell-to-cell communication system that regulates biofilm formation and virulence. The enzyme PqsD is a key component in the biosynthesis of QS signal molecules in P. aeruginosa. nih.govnih.gov

Compounds based on a (2-nitrophenyl)methanol scaffold have been identified as promising inhibitors of PqsD. nih.govnih.gov These inhibitors are designed to interfere with the production of the signaling molecules HHQ (2-heptyl-4-quinolone) and PQS (Pseudomonas quinolone signal), thereby disrupting biofilm formation. nih.gov Structure-activity relationship (SAR) studies have been conducted to optimize the inhibitory potency of these compounds. The research established that the 2-nitrophenyl group is a crucial feature for activity, as replacing the ortho-nitro group with other substituents like amino, trifluoromethyl, or halogen atoms led to inactive compounds. nih.gov

Table 1: PqsD Inhibition by (2-Nitrophenyl)methanol Derivatives This table presents a selection of derivatives and their corresponding inhibitory activity against the PqsD enzyme, illustrating the structure-activity relationship.

| Compound | R Group (Substitution on Methanol Carbon) | PqsD Inhibition (IC₅₀ in µM) |

|---|---|---|

| Derivative 1 | Phenyl | 3.0 |

| Derivative 2 | 3-Furyl | >100 (almost inactive) |

| Derivative 3 | 2-Furyl | 1.8 |

| Derivative 4 | Thiophen-2-yl | 14 |

| Derivative 5 | Thiophen-3-yl | 10 |

| Derivative 6 | Pyridin-3-yl | 19 |

Data sourced from Storz et al., 2014. nih.gov

The findings indicate that modifications to the second aryl ring (R group) significantly impact potency, with the 2-furyl derivative showing improved inhibition compared to its 3-furyl isomer and other heterocyclic variants. nih.gov This line of research presents a promising strategy for developing anti-infectives that target bacterial communication rather than bacterial growth, potentially reducing the selective pressure for resistance. nih.gov

Studies on Related Chloro-Nitrophenyl Acetamides for Their Antibacterial Potential

Related structures, specifically chloro-nitrophenyl acetamides, have been investigated for their direct antibacterial properties. One such compound, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, has demonstrated significant antibacterial activity against Klebsiella pneumoniae, a pathogen responsible for various nosocomial and community-acquired infections. researchgate.net

Research has shown that the presence of the chloro atom on the acetamide (B32628) portion of the molecule is crucial for its antibacterial potency. researchgate.net Studies comparing the activity of the chlorinated compound with its non-chlorinated precursor revealed that the chloro group enhances the molecule's ability to inhibit bacterial growth, possibly by stabilizing the molecule within its target enzyme, a penicillin-binding protein, leading to cell lysis. researchgate.net Furthermore, this acetamide has been studied in combination with conventional antibiotics, showing synergistic effects with carbapenems like meropenem (B701) and imipenem. escholarship.org This suggests a potential role in combination therapies to combat drug-resistant bacterial strains. escholarship.org

**Table 2: Combination Effects of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide (CFA) with Antibiotics against K. pneumoniae*** *This table summarizes the interaction between CFA and various antibiotics, as determined by the Fractional Inhibitory Concentration Index (FICI).

| Antibiotic | Interaction with CFA | FICI Range |

|---|---|---|

| Meropenem | Synergism | ≤ 0.5 |

| Imipenem | Synergism | ≤ 0.5 |

| Ciprofloxacin | Additivity | > 0.5 and < 1 |

| Cefepime | Additivity | > 0.5 and < 1 |

| Ceftazidime | Indifference | ≥ 1 and < 4 |

FICI ≤ 0.5 indicates synergism. Data sourced from Cordeiro et al., 2023. escholarship.org

Derivatization Towards Potential Anticancer Agents, exemplified by Thiazolidinone Hybrids derived from related nitrophenyl propenals

The journey from this compound to potent anticancer candidates often involves a multi-step synthetic pathway. A crucial transformation is the oxidation of the primary alcohol functionality of this compound to yield the corresponding aldehyde, 2-chloro-3-nitrobenzaldehyde (B1590521). This aldehyde is a key intermediate, primed for further elaboration. While specific literature detailing the oxidation of this compound is not abundant, general methods for the oxidation of benzyl (B1604629) alcohols to benzaldehydes are well-established in organic synthesis and can be applied here. chegg.comgoogle.com

The resulting 2-chloro-3-nitrobenzaldehyde can then undergo a Knoevenagel condensation reaction with various active methylene (B1212753) compounds. researchgate.netresearchgate.net A particularly fruitful avenue of research has been the condensation with thiazolidinone scaffolds. Although much of the published research focuses on the 4-nitro isomer, the principles are directly applicable to the 2-chloro-3-nitro analogue. mdpi.comnih.govnih.gov This reaction typically involves heating the aldehyde and the appropriate 4-thiazolidinone (B1220212) in a suitable solvent like acetic acid, often in the presence of a base catalyst such as sodium acetate, to yield 5-(2-chloro-3-nitrophenyl)methylene-4-thiazolidinone derivatives. nih.gov

A notable example from related studies involves the synthesis of 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones, referred to as Ciminalum-thiazolidinone hybrid molecules. mdpi.comnih.govnih.gov These compounds have demonstrated significant cytotoxic effects against various cancer cell lines. mdpi.comnih.govnih.govnih.gov The synthesis involves the Knoevenagel condensation of (2Z)-2-chloro-3-(4-nitrophenyl)prop-2-enal with different substituted 4-thiazolidinones. nih.gov This highlights a powerful strategy where the (2-chloro-3-nitrophenyl) moiety, after conversion to the corresponding propenal, can be incorporated into a heterocyclic system known for its biological activity. The resulting hybrid molecules merge the structural features of both precursors, often leading to enhanced or novel pharmacological properties.

Structure-Activity Relationship (SAR) Studies for Derived Compounds in Bioactive Contexts

The development of effective drug candidates is heavily reliant on understanding the relationship between the chemical structure of a molecule and its biological activity. For the thiazolidinone hybrids derived from nitrophenyl propenals, several key structural features have been identified as crucial for their anticancer efficacy.

Analysis of the Impact of Structural Modifications on Biological Activity

Systematic studies on related series of 5-arylidenethiazolidinones have provided valuable insights into their structure-activity relationships (SAR). nih.govmdpi.com A critical determinant for the anticancer activity of these hybrids is the nature of the substituent at the 5-position of the thiazolidinone ring. The presence of the (Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene moiety has been shown to be a necessary requirement for achieving potent anticancer effects in related series. nih.gov This suggests that the specific electronic and steric properties imparted by the chloro and nitro-substituted phenyl ring are vital for the interaction with biological targets.

Furthermore, the nature of the substituent at the N-3 position of the thiazolidinone ring plays a significant role in modulating the cytotoxic activity. nih.govnih.govmdpi.com For instance, the introduction of carboxylic acid residues at this position has been shown to be highly effective. nih.govnih.govmdpi.com Specifically, a derivative bearing a propanoic acid group at the N-3 position of the thiazolidinone ring, in combination with the 2-chloro-3-(4-nitrophenyl)propenylidene moiety at position 5, exhibited high levels of antimitotic activity against a panel of cancer cell lines, including leukemia, colon cancer, CNS cancer, melanoma, gastric cancer, and breast cancer. mdpi.comnih.gov In contrast, the absence of a substituent at the N-3 position or the presence of a bulkier, non-functionalized group can lead to a significant decrease in anticancer cytotoxicity. nih.gov The presence of a p-hydroxyphenyl substituent at the N-3 position has also been identified as being beneficial for activity. mdpi.com

Design and Optimization Strategies for Enhanced Potency and Selectivity in Derived Chemical Entities

The insights gained from SAR studies form the foundation for the rational design and optimization of new chemical entities with improved potency and selectivity. The goal is to develop compounds that are highly effective against cancer cells while exhibiting minimal toxicity towards healthy cells.

One key optimization strategy involves the "hybrid-pharmacophore" approach, where two or more pharmacophoric units are combined into a single molecule. mdpi.com In the case of the thiazolidinone hybrids, the (2-chloro-3-nitrophenyl)propenylidene moiety and the substituted thiazolidinone core are the distinct pharmacophores. Further optimization can be achieved by systematically modifying the substituents on both of these fragments. For example, the position and nature of the substituents on the phenyl ring could be varied to fine-tune the electronic properties and steric profile of the molecule.

Another important strategy is to enhance the interaction with the biological target. If the target protein is known, computational methods such as molecular docking can be employed to predict how different derivatives will bind. This allows for the in-silico design of new compounds with potentially stronger and more specific interactions. For instance, if a particular pocket in the binding site is identified, substituents can be added to the lead compound to create favorable interactions with that pocket.

Improving the pharmacokinetic properties of the lead compounds is also a critical aspect of optimization. This includes modifying the structure to enhance solubility, metabolic stability, and cell permeability. The introduction of polar groups, such as the carboxylic acid at the N-3 position of the thiazolidinone ring, can improve aqueous solubility, which is often a desirable property for drug candidates.

Furthermore, the concept of isosteric replacement can be utilized. This involves replacing certain functional groups with others that have similar steric and electronic properties but may lead to improved biological activity or reduced toxicity. For example, the nitro group could be replaced with other electron-withdrawing groups to assess the impact on activity.

By systematically applying these design and optimization strategies, it is possible to build upon the initial findings from SAR studies and develop new derivatives of this compound with superior anticancer profiles, characterized by high potency against cancer cells and a favorable selectivity index.

Q & A

Q. What synthetic routes are effective for producing (2-Chloro-3-nitrophenyl)methanol?

A common approach involves the reduction of a precursor ketone, such as 2-chloro-3-nitrobenzaldehyde, using sodium borohydride (NaBH₄) or other reducing agents. For example, analogous methodologies describe crystallizing intermediates from hexane after dithiol-mediated synthesis . Optimization of reaction conditions (e.g., solvent polarity, temperature) is critical to minimize side reactions.

Q. Which spectroscopic techniques are recommended for characterizing this compound?

- NMR : Analyze aromatic proton splitting patterns (e.g., para/ortho coupling due to nitro and chloro substituents).

- IR : Identify O–H (∼3300 cm⁻¹), C–Cl (∼750 cm⁻¹), and nitro group (∼1520, 1350 cm⁻¹) stretches.

- MS : Use electron ionization (EI) to observe molecular ion peaks and fragmentation patterns (e.g., loss of –OH or –Cl groups) .

Q. How can purity be assessed using chromatographic methods?

Employ GC/MS or HPLC with reference standards (e.g., 4-chloro-3-methylphenol or 2-nitrophenol) for calibration. Semi-volatile calibration mixes in methanol or methylene chloride (2000 µg/mL) enable quantification .

Q. What safety precautions are essential during handling?

Follow protocols for chlorinated nitroaromatics: use fume hoods, nitrile gloves, and eye protection. Refer to safety data sheets (SDS) for chlorinated compounds, emphasizing proper waste disposal and emergency procedures .

Advanced Research Questions

Q. How can DFT calculations predict electronic properties and reactivity?

Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms accurately models electronic transitions and frontier molecular orbitals (HOMO/LUMO). For example, Becke’s method achieved a 2.4 kcal/mol deviation in thermochemical data, enabling predictions of nucleophilic/electrophilic sites . Basis sets like 6-311+G(d,p) are recommended for halogen and nitro group accuracy.

Q. What strategies resolve contradictions in crystallographic data during refinement?

Use iterative refinement in SHELXL or OLEX2 to address anisotropic displacement mismatches. For ambiguous electron density, employ dual-space methods (SHELXD) or validate hydrogen bonding via geometry analysis in WinGX . Cross-check with spectroscopic data to confirm bond lengths/angles.

Q. How do substituents (Cl, NO₂, OH) influence regioselectivity in derivatization?

The nitro group directs electrophilic substitution to meta positions, while the hydroxyl group enables esterification or etherification. Chlorine enhances electrophilicity at the ortho position. Experimental design should account for competing pathways, as seen in nitrophenyl hexanoate transformations .

Q. What experimental designs optimize reaction yields in multi-step syntheses?

Use factorial designs to test variables (e.g., solvent, catalyst loading). For example, chromatographic retention modeling (pH vs. methanol content) can identify optimal conditions for intermediates . DOE (Design of Experiments) software assists in minimizing trial runs.

Q. How can environmental fate be analyzed using physicochemical properties?

Calculate Henry’s Law constants (e.g., 3.6×10⁻¹ for chlorinated nitrophenols) to predict volatilization. Combine with log Kow values to assess bioaccumulation potential. Reference environmental standards (e.g., CLP-410 mixes) for LC/MS validation .

Q. What mechanistic insights explain unexpected byproducts during oxidation/reduction?

Nitro group reduction to amine intermediates can compete with alcohol oxidation. Monitor reaction progress via TLC or in situ IR. For example, over-reduction of nitro groups in hexanoate derivatives led to amine-alcohol mixtures, requiring stepwise quenching .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.